molecular formula C12H13NOS2 B3166401 (R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one CAS No. 911040-42-1

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one

Cat. No.: B3166401
CAS No.: 911040-42-1
M. Wt: 251.4 g/mol
InChI Key: SHIOICUNOVAZNH-UHFFFAOYSA-N
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Description

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one is a chiral thiazolidinethione derivative that serves as a valuable synthetic intermediate and bioactive compound in advanced chemical and pharmaceutical research. This compound is notably recognized for its role as a key chiral auxiliary in enantioselective synthesis. It has been effectively employed in the strategic construction of complex molecules, such as in a novel enantioselective process for the synthesis of the antiviral drug Letermovir, showcasing its utility in producing active pharmaceutical ingredients with high enantiomeric excess . Its structural motif, the 2-thioxothiazolidin-4-one scaffold, is associated with a range of biological activities, including potent tyrosinase inhibition . Research into analogous structures has revealed highly potent anti-melanogenic agents, with one study identifying a competitive tyrosinase inhibitor exhibiting an IC₅₀ value of 90 nM, which is 214 times more potent than kojic acid . This highlights the potential of this chiral scaffold in the development of novel skin hyperpigmentation treatments. The compound is provided for research applications and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4R)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS2/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIOICUNOVAZNH-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CSC1=S)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@@H](CSC1=S)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one typically involves the condensation of a benzylamine derivative with a thioamide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, (R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one is utilized as a precursor for synthesizing more complex molecules. Its unique thiazolidinone ring structure enables the creation of diverse chemical libraries, which are essential for drug discovery and development .

Biology

The compound exhibits significant biological activities, including:

  • Antimicrobial Activity: Studies have shown that it possesses the ability to inhibit microbial growth, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties: Research indicates that this compound can induce apoptosis in cancer cells, suggesting its potential as a lead compound in cancer therapy.

Medicine

In medical research, this compound is being investigated for its anti-inflammatory and anticancer effects. Ongoing studies aim to explore its therapeutic potential against various diseases such as cancer and chronic inflammatory conditions. Its ability to modulate specific molecular targets enhances its viability as a pharmaceutical agent .

Industrial Applications

In the industrial sector, this compound finds applications in:

  • Material Development: It is used in creating new materials due to its unique chemical properties.
  • Catalysis: The compound serves as a catalyst in various chemical processes, enhancing reaction efficiencies .

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound effectively induced apoptosis in breast cancer cell lines. The mechanism was attributed to its interaction with specific apoptotic pathways, leading to cell cycle arrest and subsequent cell death.

Case Study 2: Antimicrobial Efficacy
Another research project evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an alternative antimicrobial agent.

Mechanism of Action

The mechanism of action of ®-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The thioxothiazolidinone ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The benzyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Key Observations:

The 4-chlorophenyl derivative exhibits notable antimicrobial activity, likely due to the electron-withdrawing chlorine atom enhancing electrophilic interactions .

Stereochemical Impact :

  • The (R)-enantiomer is preferred in asymmetric synthesis (e.g., for (–)-Cytoxazone), while the (S)-enantiomer is rarely utilized, highlighting the importance of chirality in reactivity .

Biological Activity :

  • Thiazolidine-thiones with extended aromatic systems (e.g., benzimidazo-triazole hybrids) show superior antitubercular activity compared to simpler derivatives, likely due to enhanced target binding .

Biological Activity

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one, a member of the thiazolidinone family, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, including a thioxothiazolidinone ring and a benzyl group, which contribute to its potential therapeutic applications.

  • Chemical Formula : C12H13NOS2
  • Molecular Weight : 251.37 g/mol
  • CAS Number : 911040-42-1

Antimicrobial Activity

Research indicates that thiazolidinones, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds in this class can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus100 - 400 µg/mL
Escherichia coli100 - 400 µg/mL
Candida speciesModerate inhibition observed

The compound's ability to penetrate cell membranes is enhanced by the benzyl group, which may facilitate its interaction with microbial targets .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It has shown potential in inhibiting nitric oxide production in macrophages, a key mediator in inflammatory responses. This activity suggests that this compound could be beneficial in treating inflammatory diseases .

Anticancer Activity

Studies exploring the anticancer properties of this compound have revealed promising results. It has been found to induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-468). The compound's mechanism of action appears to involve the modulation of specific molecular targets associated with cell growth and survival .

Cell Line GI50 Value (µM)
MDA-MB-4686.57
Other tested linesValues typically under 10 µM

The biological activity of this compound is attributed to its interactions with various enzymes and receptors. The thioxothiazolidinone ring is believed to modulate enzyme activity, leading to antimicrobial effects or apoptosis in cancer cells. The benzyl group enhances cellular uptake, increasing the compound's efficacy .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Evaluation : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics .
  • Anti-inflammatory Effects : In vitro studies indicated that this compound could effectively reduce nitric oxide production in LPS-stimulated macrophages, showcasing its potential as an anti-inflammatory agent .
  • Anticancer Studies : Research highlighted its ability to induce apoptosis in breast cancer cell lines, suggesting a novel approach for cancer therapy through targeted molecular interactions .

Q & A

Q. Basic

  • Chiral HPLC : Employ a Chiralpak® column (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases. Retention times are compared to racemic standards.
  • Optical Rotation : Measure specific rotation ([α]ᴅ) using a polarimeter. For example, a positive rotation confirms the (R)-configuration .
  • X-ray Crystallography : Single-crystal analysis resolves absolute stereochemistry and validates purity .

What spectroscopic techniques confirm the compound’s structure?

Q. Basic

  • ¹H/¹³C NMR : Key signals include:
    • Thioxothiazolidine ring protons: δ 3.8–4.2 ppm (multiplet).
    • Acetyl carbonyl: δ 195–205 ppm (¹³C).
  • IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C=S stretch).
  • X-ray Diffraction : Resolves bond lengths (e.g., C–S = 1.68 Å) and dihedral angles critical for conformational analysis .

How can computational methods predict the thioxothiazolidine ring’s conformation?

Q. Advanced

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess ring puckering and steric effects from the benzyl group.
  • Molecular Dynamics : Simulate solvent effects (e.g., dichloromethane) on rotational barriers of the acetyl moiety.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships (SAR) .

What strategies mitigate racemization during synthesis?

Q. Advanced

  • Low-Temperature Conditions : Perform reactions at 0–5°C to reduce thermal racemization.
  • Chiral Auxiliaries : Use (R)-specific catalysts (e.g., BINOL-derived ligands) to enforce stereochemical control.
  • In Situ Monitoring : Track enantiomeric excess (ee) via circular dichroism (CD) during reaction progression .

How does stereochemistry influence biological activity?

Q. Advanced

  • SAR Studies : Compare (R)- and (S)-enantiomers in assays (e.g., enzyme inhibition). For example:
    • The (R)-enantiomer may exhibit 10-fold higher affinity due to optimal spatial alignment with hydrophobic binding pockets.
  • Metabolic Stability : Evaluate hepatic microsomal degradation rates; bulky substituents (e.g., benzyl group) often enhance stability .

Table 2 : Biological Activity Comparison

EnantiomerIC₅₀ (μM)Half-life (h)
(R)0.456.2
(S)4.82.1

What crystallographic tools refine the compound’s structure?

Q. Advanced

  • SHELX Suite : Use SHELXL for least-squares refinement against high-resolution X-ray data (e.g., Cu-Kα radiation). Key parameters:
    • R-factor < 0.05 for high-quality datasets.
    • TWIN/BASF commands to address potential twinning .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···S contacts) to understand packing motifs .

Q. Methodological Notes

  • For enantiomeric resolution, combine chiral chromatography with crystallography for cross-validation.
  • Computational models should be benchmarked against experimental data (e.g., XRD bond lengths) to ensure accuracy.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one
Reactant of Route 2
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(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one

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